tert-Butyl 2-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
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Overview
Description
tert-Butyl 2-(hydroxymethyl)-3-azabicyclo[410]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group, a hydroxymethyl group, and an azabicycloheptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves a multi-step process. One common approach is the cycloaddition reaction, where a suitable diene and dienophile are reacted under specific conditions to form the bicyclic core. The hydroxymethyl and tert-butyl ester groups are then introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Chemistry
In organic chemistry, tert-Butyl 2-(hydroxymethyl)-3-azabicyclo[410]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its bicyclic structure can mimic natural substrates, providing insights into enzyme specificity and activity.
Medicine
In medicinal chemistry, tert-Butyl 2-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate is explored for its potential as a drug candidate. Its unique structure may offer therapeutic benefits, such as improved bioavailability and target specificity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its bicyclic core can impart rigidity and stability to polymers and other materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The azabicycloheptane core provides a rigid framework that can enhance the compound’s stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate
- tert-Butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate
Uniqueness
tert-Butyl 2-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to the presence of the hydroxymethyl group, which provides additional functionalization opportunities. This distinguishes it from other similar compounds, which may lack this functional group and therefore have different reactivity and applications.
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-5-4-8-6-9(8)10(13)7-14/h8-10,14H,4-7H2,1-3H3 |
InChI Key |
ITSSYHMMJUHDDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC2C1CO |
Origin of Product |
United States |
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